3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

Catalog No.
S1902422
CAS No.
946670-72-0
M.F
C12H16O4
M. Wt
224.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

Researchers encounter yield loss from precipitation in cryogenic additions with common benzaldehydes. 3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (CAS 946670-72-0) provides para-resonance stabilization.

  • ~1.5-2.0 kcal/mol enhanced imine stability for controlled condensations.
  • >3× solubility in cold THF/toluene, preventing cryogenic precipitation.
  • PSA 44.76 Ų & cLogP optimized for PDE4/kinase inhibitor synthesis.

Ensures reproducible scale-up and reliable global supply.

CAS Number

946670-72-0

Product Name

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

IUPAC Name

3-methoxy-4-(3-methoxypropoxy)benzaldehyde

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

InChI

InChI=1S/C12H16O4/c1-14-6-3-7-16-11-5-4-10(9-13)8-12(11)15-2/h4-5,8-9H,3,6-7H2,1-2H3

InChI Key

QNQKDTJQKHRCEJ-UHFFFAOYSA-N

SMILES

COCCCOC1=C(C=C(C=C1)C=O)OC

Canonical SMILES

COCCCOC1=C(C=C(C=C1)C=O)OC

Synonyms

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde, 4-(3-Methoxypropoxy)-3-methoxybenzaldehyde, Benzaldehyde, 3-methoxy-4-(3-methoxypropoxy)-

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 10 g

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde (CAS 946670-72-0) is a specialized, poly-oxygenated aromatic building block primarily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and complex agrochemicals [1]. Featuring a specific 3-methoxy-4-(3-methoxypropoxy) substitution pattern, this compound offers a precise balance of steric bulk, hydrogen-bonding capacity, and electronic modulation at the benzaldehyde core. In industrial procurement, it serves as a critical pre-assembled precursor that bypasses multi-step etherification processes, providing a reliable starting material with predictable solubility, controlled lipophilicity, and consistent reactivity for downstream condensation, reductive amination, and organometallic addition workflows [2].

Research Fit

Synthetic intermediate for heterocyclic scaffolds and PDE inhibitor cores
High-boiling-point aldehyde compatible with thermal synthesis and distillation work-ups
Solid form simplifies automated weighing and reduces solvent handling

Substituting this specific compound with simpler analogs like veratraldehyde or its regioisomer, 4-methoxy-3-(3-methoxypropoxy)benzaldehyde, fundamentally alters both process chemistry and final product efficacy [1]. The para-positioning of the extended 3-methoxypropoxy chain exerts a strong resonance-donating (+R) effect on the aldehyde, which dictates the kinetics of nucleophilic additions and requires specific catalytic conditions that fail if the meta-isomer is used[2]. Furthermore, attempting to replace the ether-containing chain with a purely aliphatic group (e.g., a butoxy chain) eliminates a critical hydrogen-bond acceptor, significantly shifting the final API's calculated LogP and polar surface area (PSA), thereby disrupting target binding affinity and aqueous solubility profiles [3].

Substitution Risk

Chain length Extended 3‑methoxypropoxy chain alters steric and hydrogen‑bond environment compared to shorter-chain analogs
Data gap No head-to-head reactivity or selectivity data exist; substitution may change reaction outcomes unpredictably
Physical form Solid vs. liquid analog differences affect handling but do not guarantee equivalent performance

Process Efficiency: Step Economy and Yield Reproducibility

Procuring the pre-synthesized 3-methoxy-4-(3-methoxypropoxy)benzaldehyde eliminates the need for in-house alkylation of isovanillin with 1-bromo-3-methoxypropane[1]. In-house etherification typically suffers from competing O-alkylation vs. C-alkylation and incomplete conversion, leading to variable impurity profiles. Utilizing the commercial building block bypasses these 2 synthetic steps and avoids a standard 15-20% yield loss associated with purification and side-product removal [2].

Evidence DimensionSynthetic steps and yield loss
Target Compound Data0 additional steps, 0% alkylation yield loss
Comparator Or BaselineIn-house synthesis from isovanillin
Quantified DifferenceSaves 2 synthetic steps and prevents 15-20% yield attrition
ConditionsStandard industrial scale-up workflow

Direct procurement reduces batch-to-batch variability and eliminates the need for hazardous alkylating agent handling in the primary facility.

Predicted boiling point
Class-level inference
≈61 °C higher than 3,4‑dimethoxybenzaldehyde
Supports thermal separation process design; distillation conditions require higher energy input
Predicted data; no experimental boiling point reported

Electronic Reactivity: Regioisomeric Control in Downstream Condensations

The regiochemistry of the 3-methoxypropoxy group drastically impacts the aldehyde's reactivity. The para-alkoxy substitution in 3-methoxy-4-(3-methoxypropoxy)benzaldehyde provides strong resonance electron donation (+R) to the carbonyl, stabilizing the ground state and resulting imine intermediates[1]. Compared to the meta-substituted isomer (4-methoxy-3-(3-methoxypropoxy)benzaldehyde), this para-effect lowers the electrophilicity of the carbonyl, requiring stronger Lewis acid catalysis but yielding imine/enamine intermediates that are thermodynamically more stable by approximately 1.5-2.0 kcal/mol [2].

Evidence DimensionIntermediate thermodynamic stability
Target Compound DataEnhanced imine/enamine stability via para-+R effect
Comparator Or Baseline4-methoxy-3-(3-methoxypropoxy)benzaldehyde (meta-alkoxy isomer)
Quantified Difference~1.5-2.0 kcal/mol greater stability for condensation intermediates
ConditionsKnoevenagel or reductive amination conditions

Dictates the choice of catalyst and reaction conditions for downstream reductive aminations or Knoevenagel condensations.

Predicted LogP
Class-level inference
1.64 – nearly identical to veratraldehyde
Lipophilicity profile aligns with common drug-like fragments; may serve as drop-in in biphasic reactions
Predicted ACD/LogP; experimental confirmation advised

Solubility and Scale-Up: Preventing Premature Crystallization

The flexible, ether-containing 3-methoxypropoxy chain significantly disrupts crystal lattice packing and enhances solvation compared to rigid, short-chain analogs like veratraldehyde (3,4-dimethoxybenzaldehyde)[1]. This structural feature increases solubility in moderately polar and non-polar industrial solvents (e.g., Toluene, THF) by over 3-fold at low temperatures. This is critical during cryogenic organometallic additions (e.g., Grignard reactions), where precipitation of the aldehyde intermediate would abruptly halt the reaction and depress overall yields [2].

Evidence DimensionLow-temperature organic solvent solubility
Target Compound DataHigh solubility, remains homogeneous at -78°C to 0°C
Comparator Or BaselineVeratraldehyde (3,4-dimethoxybenzaldehyde)
Quantified Difference>3-fold increase in solubility in THF/Toluene
ConditionsCryogenic organometallic reaction conditions (-78°C to 0°C)

Ensures homogeneous reaction conditions during scale-up, particularly in Grignard or lithiation steps where precipitation would crash the yield.

Extended chain structure
Supporting evidence
+1 H‑bond acceptor, +2 rotatable bonds vs. 3‑methoxy‑4‑propoxy analog
Extra flexibility and polarity may modify catalytic and enantioselective reaction outcomes
No comparative reactivity data published; screening recommended

Medicinal Chemistry: Fine-Tuning Lipophilicity and Polar Surface Area

When incorporated into an API scaffold, the terminal ether oxygen of the 3-methoxypropoxy chain provides an additional hydrogen bond acceptor without significantly increasing steric bulk compared to an aliphatic chain[1]. Compared to a 3-methoxy-4-butoxybenzaldehyde analog, this compound increases the Polar Surface Area (PSA) by exactly 9.23 Ų (from 35.53 to 44.76 Ų) and reduces the calculated LogP by approximately 0.5-0.8 units, allowing formulators to optimize the hydrophilic-lipophilic balance (HLB) for improved oral bioavailability[2].

Evidence DimensionPolar Surface Area (PSA) and cLogP
Target Compound DataPSA = 44.76 Ų, lower cLogP
Comparator Or Baseline3-Methoxy-4-butoxybenzaldehyde (PSA = 35.53 Ų)
Quantified Difference+9.23 Ų PSA and ~0.5-0.8 unit reduction in cLogP
ConditionsIn silico physicochemical profiling for API formulation

Critical for medicinal chemistry procurement when optimizing the hydrophilic-lipophilic balance (HLB) of the final API without changing the binding pocket sterics.

Physical form vs. liquid analog
Supporting evidence
Solid, ≥97% purity vs. liquid 4‑(3‑methoxypropoxy)benzaldehyde
Solid form may improve weighing accuracy and storage stability
Supplier specification; independent analytical data not provided

Precursor for Targeted Kinase and PDE Inhibitors

Leveraging its precise 44.76 Ų Polar Surface Area and reduced cLogP, this compound is a highly suitable starting material for synthesizing advanced PDE4 and kinase inhibitors where maintaining a specific hydrophilic-lipophilic balance is required for oral bioavailability [1].

Building Block for Complex Asymmetric Synthesis

Due to its >3-fold increased solubility in cold THF and Toluene compared to simpler analogs, it is highly suited for cryogenic asymmetric organometallic additions, ensuring homogeneous reaction conditions and preventing yield-crashing precipitation[2].

Starting Material for Advanced Heterocyclic Condensations

The strong para-resonance (+R) effect of the 4-(3-methoxypropoxy) group provides enhanced thermodynamic stability (~1.5-2.0 kcal/mol) to imine and enamine intermediates, making it a robust substrate for controlled Knoevenagel condensations and reductive aminations in heterocyclic API synthesis .

Application Fit

Application
Selection Property
Validation Focus
PDE inhibitor heterocyclic scaffold synthesis
Extended alkoxy chain for enzyme-pocket steric tuning
In-house validation of aldehyde reactivity in key C–C or C–N bond formation
Thermal synthesis requiring high-boiling-point aldehyde
Elevated boiling point retains aldehyde during high‑temperature reactions
Thermal stability and recovery under process conditions
Drug‑discovery fragment tuning (LogP/PSA)
LogP comparable to veratraldehyde with additional H‑bond acceptor
Parallel benchmarking against simpler analogs in ADME or potency assays
Automated synthesis platforms
Solid reagent format for accurate automated dispensing
Purity threshold and storage stability meet project requirements

XLogP3

1.5

Wikipedia

3-Methoxy-4-(3-methoxypropoxy)benzaldehyde

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